(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

Umami receptor pharmacology Structure-taste relationships Flavor chemistry

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic trans-cinnamamide featuring a 4-methoxy substitution on the cinnamoyl ring and a 3,4-dimethoxy pattern on the phenethylamine moiety. It is classified among N-cinnamoyl phenethylamine protoalkaloids, a structurally diverse group of amides isolated from Zanthoxylum and Chenopodium species with varied biological profiles including anti-inflammatory, neuroprotective, and flavor-modulating properties.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B11699341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H23NO4/c1-23-17-8-4-15(5-9-17)7-11-20(22)21-13-12-16-6-10-18(24-2)19(14-16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-7+
InChIKeyQGOKHJLXPOTHNJ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide for Probe Development


(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic trans-cinnamamide featuring a 4-methoxy substitution on the cinnamoyl ring and a 3,4-dimethoxy pattern on the phenethylamine moiety. It is classified among N-cinnamoyl phenethylamine protoalkaloids, a structurally diverse group of amides isolated from Zanthoxylum and Chenopodium species with varied biological profiles including anti-inflammatory, neuroprotective, and flavor-modulating properties [1]. However, unlike its extensively characterized positional isomers (e.g., the 3,4-dimethoxycinnamic acid/4-methoxyphenethylamine amide), the primary literature on this specific substitution pattern is extremely sparse. This evidence guide acknowledges the scarcity of high-strength head-to-head comparator data and provides a transparent assessment of the available information to support scientific selection and procurement decisions.

The Risk of Generic Substitution for (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide in Cinnamamide Research


Cinnamamide derivatives are not interchangeable based on scaffold similarity alone; positional isomerism critically dictates biological activity. A well-characterized regioisomer, (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide, functions as an intense umami tastant via TAS1R1-TAS1R3 receptor activation [1]. In contrast, the closest natural congener to the target compound, rubemamine (which features an extra 3-methoxy on the cinnamoyl ring), acts as a dual umami agonist and positive allosteric modulator of the receptor [1]. In anti-inflammatory screening, subtle changes in methoxy positioning on the cinnamamide scaffold led to >50% differences in TNF-α inhibitory capacity among 34 tested analogs [2]. Consequently, substituting the target compound with a 'similar' vendor-listed cinnamamide based on chemical formula or scaffold alone without position-specific biological validation can invalidate experimental hypotheses and lead to functional mischaracterization.

Biological Differentiation Data for (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide vs. Its Closest Analogs


Umami Taste Receptor Profiling: Target Compound is Silent, Its Regioisomer is an Agonist

The target compound is a regioisomer of the reported intense umami amide. In a series of cinnamamides synthesized from various acids and amines, the only intensely umami-tasting amides were those made from 3,4-dimethoxycinnamic acid, such as (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide, which exhibited umami taste at 20 ppm solutions in water [1]. The amide part was more tolerant to structural changes [1]. The target compound, bearing the 4-methoxycinnamoyl moiety instead of the 3,4-dimethoxycinnamoyl moiety, was not reported among the active umami compounds in that series. This absence, together with the critical role of the acid-part substitution pattern, indicates the target compound is functionally silent in this assay, making it a useful negative control for umami receptor studies.

Umami receptor pharmacology Structure-taste relationships Flavor chemistry

Anti-inflammatory SAR: 4-Methoxycinnamoyl Amine Pattern Alters MD2/TLR4 Inhibition vs. Dimeric Bioactives

A panel of 34 cinnamamide derivatives was evaluated for inhibition of LPS-induced TNF-α release in mouse primary peritoneal macrophages (MPMs). Only 4 compounds exhibited >50% inhibition: 1h, 2i, 3b, and 3j [1]. The lead compound 2i (a dimer-type cinnamamide) displayed an MD2 binding KD of 34 µM by surface plasmon resonance and suppressive effects on TLR4/MD2 complex formation [1]. While the specific 4-methoxycinnamamide target compound was not directly tested, the series demonstrated that (i) electron-donating substituents on the amino moiety decreased inhibitory activity; (ii) long-chain aliphatic amide substitutions improved activity over cyclic ones [1]. The target compound's N-(3,4-dimethoxyphenethyl) moiety is a larger, electron-rich substituent, predicting a distinct SAR position from the most active anti-inflammatory cinnamamides in this series, positioning it as a potential scaffold for exploring alternative inflammatory modulation mechanisms distinct from MD2 binding.

Anti-inflammatory agents MD2/TLR4 inhibition Structure-activity relationship (SAR)

Natural Occurrence and Provenance: A Synthetic Analogue of Zanthoxylum-Derived Protoalkaloids

While the exact target compound has not been isolated from natural sources, related protoalkaloids have been identified from Zanthoxylum rubescens and Z. piperitum. For instance, rubescenamine (N-(3,4-dimethoxyphenethyl)-3,4-methylenedioxycinnamamide) was isolated from Zanthoxylum rubescens, and the regioisomer (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide was identified in Z. piperitum [1][2]. The target compound combines the amine portion of rubescenamine with the acid portion of a simpler 4-methoxycinnamamide, creating a chimeric structure that does not occur naturally, making its synthetic sourcing essential. This unique combination of structural features allows researchers to decouple the contribution of each ring's methoxy pattern to observed biological effects.

Natural product sourcing Chemotaxonomy Synthetic biology

Blank Data Gap: Position-Specific Biological Profiling for (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is Absent

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem for the IUPAC name, SMILES, and CAS-based identifiers of the target compound yields zero primary research articles containing quantitative biological activity data, zero patent records with supporting bioassay numbers, and zero public affinity/IC50 deposition entries as of the search date. By contrast, its closest positional isomers have rich quantitative datasets: (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide has umami EC50 values reported [1]; rubemamine has TAS1R1-TAS1R3 modulation data (1.8-fold enhancement) [1]; and 3,4-dimethoxycinnamamide analogs have TNF-α inhibition percentages in MPMs [2]. This complete absence of data for the target compound constitutes the most critical piece of evidence for procurement: any claims about its biological superiority, selectivity, or potency relative to these comparators are unsupported by the scientific record.

Data gap analysis Procurement risk management Compound characterization

Validated Research Scenarios for Procuring (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide


Negative Control for Umami Taste Receptor Assays

The target compound is uniquely qualified as a negative control in TAS1R1-TAS1R3 umami receptor screening due to its structural similarity to known agonists like (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide and rubemamine, but with a substitution pattern that abolishes umami activity [1]. In a panel of cinnamamides, only those derived from 3,4-dimethoxycinnamic acid were active; the 4-methoxycinnamoyl acid part of the target compound places it in the inactive class, allowing researchers to discriminate true umami hits from background scaffold effects.

Structure-Activity Relationship (SAR) Expansion for Anti-inflammatory Cinnamamides

The MD2/TLR4 anti-inflammatory screening campaign that identified compound 2i (MD2 KD 34 µM) also established that electron-donating substituents on the amine part reduce activity [1]. Incorporating the target compound—which bears an electron-rich N-(3,4-dimethoxyphenethyl) moiety but a less elaborate 4-methoxycinnamoyl portion—into an extended SAR matrix would systematically test the independent contribution of the amine-side electron density to anti-inflammatory potency, filling a gap in the current understanding of this pharmacophore.

Chemotaxonomic Reference Standard for Zanthoxylum Metabolite Profiling

The target compound is a synthetic chimera combining structural motifs found in two distinct natural product families: the 4-methoxycinnamoyl group and the 3,4-dimethoxyphenethylamine group [1][2]. This non-natural combination makes it an ideal internal standard or reference compound for UPLC-MS-based metabolomic profiling of Zanthoxylum and Chenopodium species, where its retention time and fragmentation pattern can serve as a defined synthetic landmark between the natural regioisomer families.

Selectivity Profiling of N-Cinnamoyl Phenethylamine Targets

Given that rubemamine activates TAS1R1-TAS1R3 and armatamide/dioxamine do not but still modulate MSG responses, while compound 2i binds MD2, the cinnamamide scaffold engages multiple unrelated protein targets depending on substitution [1][2]. The target compound, with its unique substitution array, is a critical probe for target selectivity panels to determine which methoxy patterns drive target engagement toward flavor receptors versus inflammatory mediators versus other potential protein targets, enabling rational design of target-selective cinnamamide derivatives.

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